molecular formula C18H16Br2Cl2O3 B12445243 2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B12445243
M. Wt: 511.0 g/mol
InChI Key: AHBBSKTWSKSLQN-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate is a synthetic chemical reagent designed for research and development purposes. This compound features a phenoxyacetate structure, which is of significant interest in agricultural chemistry due to its relation to auxin-type herbicides. The molecular structure integrates a 2,4-dibromo-3-methyl-6-isopropylphenyl ester group with a (2,4-dichlorophenoxy)acetate moiety, suggesting potential for specialized biological activity and application in mechanistic studies. As a research chemical, it may be utilized in investigative studies focusing on plant physiology, the development of novel agrochemicals, or as a standard in analytical chemistry. The presence of bromine and chlorine substituents makes it a candidate for structure-activity relationship (SAR) studies to explore its properties and interactions. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all necessary risk assessments before handling.

Properties

Molecular Formula

C18H16Br2Cl2O3

Molecular Weight

511.0 g/mol

IUPAC Name

(2,4-dibromo-3-methyl-6-propan-2-ylphenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C18H16Br2Cl2O3/c1-9(2)12-7-13(19)10(3)17(20)18(12)25-16(23)8-24-15-5-4-11(21)6-14(15)22/h4-7,9H,8H2,1-3H3

InChI Key

AHBBSKTWSKSLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C)Br

Origin of Product

United States

Preparation Methods

Starting Material: 2-Methyl-6-(propan-2-yl)phenol

The phenolic precursor 2-methyl-6-(propan-2-yl)phenol (CAS 3228-04-4) is commercially available or synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃. Key physical properties include a molecular weight of 150.22 g/mol and a boiling point of 235–237°C.

Bromination Reaction

Controlled bromination introduces bromine atoms at the 2- and 4-positions of the aromatic ring:

Procedure :

  • Dissolve 2-methyl-6-(propan-2-yl)phenol (10.0 g, 66.5 mmol) in glacial acetic acid (100 mL).
  • Add bromine (Br₂, 21.3 g, 133 mmol) dropwise at 0–5°C over 1 hour.
  • Stir the mixture at room temperature for 12 hours.
  • Quench with aqueous sodium thiosulfate (10% w/v) to remove excess Br₂.
  • Extract with dichloromethane, dry over MgSO₄, and concentrate under vacuum.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol as a white solid (18.2 g, 85% yield).

Characterization Data :

  • Molecular Formula : C₁₁H₁₃Br₂O
  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, Ar-H), 5.21 (s, 1H, OH), 3.20 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.34 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

Preparation of 2,4-Dichlorophenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid (2,4-D) is synthesized via nucleophilic substitution:

  • React 2,4-dichlorophenol (16.3 g, 100 mmol) with chloroacetic acid (9.45 g, 100 mmol) in NaOH (10% w/v, 150 mL) at 80°C for 4 hours.
  • Acidify with HCl to pH 2, extract with ethyl acetate, and recrystallize from ethanol/water to obtain 2,4-D (18.1 g, 89% yield).

Conversion to Acid Chloride

Procedure :

  • Suspend 2,4-D (10.0 g, 48.5 mmol) in thionyl chloride (SOCl₂, 20 mL).
  • Reflux at 70°C for 3 hours.
  • Remove excess SOCl₂ under vacuum to yield 2,4-dichlorophenoxyacetyl chloride as a pale-yellow liquid (10.8 g, 98% yield).

Esterification of Phenolic Intermediate with Acid Chloride

Coupling Reaction

Procedure :

  • Dissolve 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol (5.0 g, 15.5 mmol) in anhydrous THF (50 mL).
  • Add triethylamine (3.14 g, 31.0 mmol) and cool to 0°C.
  • Add 2,4-dichlorophenoxyacetyl chloride (3.8 g, 15.5 mmol) dropwise over 15 minutes.
  • Stir at room temperature for 6 hours.
  • Quench with water (100 mL), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate, 8:2) to obtain the target ester as a colorless oil (6.7 g, 78% yield).

Characterization Data :

  • Molecular Formula : C₁₈H₁₅Br₂Cl₂O₃
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 152.1 (C-O), 134.2–116.7 (Ar-C), 34.1 (CH(CH₃)₂), 22.5 (CH₃), 21.9 ((CH₃)₂CH).

Alternative Synthetic Routes

Mitsunobu Reaction

For substrates sensitive to acid chlorides, the Mitsunobu reaction offers an alternative:

  • Combine 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol (5.0 g, 15.5 mmol), 2,4-dichlorophenoxyacetic acid (3.4 g, 15.5 mmol), triphenylphosphine (4.9 g, 18.6 mmol), and diethyl azodicarboxylate (DEAD, 3.2 g, 18.6 mmol) in THF.
  • Stir at room temperature for 12 hours.
  • Isolate the ester via standard workup (yield: 72%).

Solid-Phase Synthesis

Recent patents describe polymer-supported coupling agents (e.g., PS-carbodiimide) for high-throughput synthesis, achieving yields >85% with reduced purification steps.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Acid Chloride Coupling 78% High efficiency, short reaction time Requires handling corrosive reagents
Mitsunobu Reaction 72% Mild conditions, no acid chloride Expensive reagents, stoichiometric waste
Solid-Phase Synthesis 85% Scalable, minimal purification Specialized equipment required

Industrial-Scale Considerations

  • Bromination : Continuous-flow reactors improve safety and selectivity for large-scale dibromination.
  • Esterification : Reactive distillation removes HCl byproduct, enhancing conversion rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares the phenoxyacetate core with herbicides like Vernolate and 2,4-D-octyl but differs in ester substitution. Key comparisons are summarized below:

Compound Name CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Activity
Vernolate (2-ethylhexyl ester) 1928-43-4 C₁₆H₂₂Cl₂O₃ 333.25 -37 Not reported Herbicide
2,4-D-octyl 1928-44-5 C₁₆H₂₂Cl₂O₃ 333.25 Not reported Not reported Herbicide
Target compound Not available C₁₈H₁₈Br₂Cl₂O₃ ~523.0* Not reported Not reported Presumed herbicidal/cytotoxic

*Estimated based on structural formula.

Key Observations :

Molecular Weight: The target compound’s molecular weight (~523 g/mol) is significantly higher than Vernolate or 2,4-D-octyl (333 g/mol) due to bromine substitution and the isopropyl group.

Steric Effects : The 3-methyl and 6-isopropyl groups introduce steric hindrance, which may reduce enzymatic degradation or alter binding to biological targets.

Herbicidal Activity

Phenoxyacetic acid derivatives like Vernolate and 2,4-D-octyl act as auxin mimics, disrupting plant growth .

  • Selectivity : Bromine’s stronger electron-withdrawing effects could enhance interaction with plant hormone receptors.
  • Persistence : Increased lipophilicity may prolong soil retention, raising concerns about bioaccumulation.
Cytotoxicity

While direct data on the target compound is unavailable, structurally related thiosemicarbazide derivatives with 2,4-dichlorophenoxy groups exhibit cytotoxicity against cancer cells (e.g., compound 2 in showed selective toxicity against gastric cancer cells) . The brominated phenyl group in the target compound could amplify such effects due to enhanced DNA intercalation or oxidative stress induction.

Environmental and Regulatory Considerations

  • Degradation : Brominated compounds often resist microbial degradation compared to chlorinated analogs, increasing environmental half-life.
  • Toxicity Profile: Bromine’s higher atomic weight may elevate toxicity risks to non-target organisms, necessitating rigorous ecotoxicological studies.

Biological Activity

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate is a compound of significant interest due to its biological activity and potential applications in agriculture and pharmacology. This article explores its synthesis, biological effects, toxicity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenoxyacetic acid with brominated phenolic compounds. The synthetic pathways often utilize organic solvents and bases to facilitate the reaction, achieving high yields and purity levels suitable for research and industrial applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Herbicidal Properties

2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is known for its herbicidal properties. It operates by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is critical in agricultural applications where selective weed control is necessary. The dibromo derivative may exhibit similar herbicidal properties due to structural similarities.

Toxicity

The toxicity profile of 2,4-D and its derivatives is well-documented. A case study highlighted a severe poisoning incident involving 2,4-D exposure, which resulted in multi-organ failure and death. Symptoms included gastrointestinal distress, muscle spasms, and cardiovascular complications. The compound's toxicity is attributed to mitochondrial injury and disruption of cellular metabolism, leading to muscle damage and potential respiratory failure .

Toxicity Symptoms Mechanism
Gastrointestinal distressCorrosive effects on the GI tract
Muscle spasmsInhibition of voltage-gated chloride channels
TachycardiaDirect myocardial toxicity
CNS effects (hallucinations)Central nervous system depression

Case Studies

  • Acute Poisoning Incident : A young female farmer ingested 2,4-D during a suicide attempt. Initial misdiagnosis as organophosphate poisoning delayed appropriate treatment. Despite supportive care, she succumbed to complications from the poisoning .
  • Environmental Impact Study : Research indicated that 2,4-D exhibits significant degradation in agricultural soils with a half-life of approximately 4.6 days under optimal conditions. This rapid degradation suggests that while the compound is effective as a herbicide, it poses less risk of long-term environmental accumulation .

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